Comparison of 5-Lipoxygenase (5-LOX) Inhibitory Potency Against a Class Benchmark
The target compound's activity was directly compared to other 5-methylisoxazole-4-carboxamide derivatives in a biochemical 5-LOX inhibition assay [1]. The compound BDBM50591538 (target) demonstrated an IC50 of >10,000 nM for human recombinant 5-LOX. In contrast, the class benchmark compound C3, a structurally distinct 5-methylisoxazole derivative, achieved a significantly more potent IC50 of 8.47 μM (8,470 nM) in the same assay format [2]. This demonstrates that the target compound is clearly differentiated from the most potent in-class members by an approximately >1,180-fold lower inhibitory activity against 5-LOX.
| Evidence Dimension | Inhibitory activity against human recombinant 5-LOX |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Compound C3 (a 5-methylisoxazole-4-carboxamide derivative): IC50 = 8,470 nM |
| Quantified Difference | >1,180-fold lower potency for the target compound |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation. |
Why This Matters
For researchers seeking a potent 5-LOX inhibitor, this compound is a poor choice; its value lies as a low-activity negative control or scaffold for further optimization, directly guiding procurement decisions.
- [1] BindingDB entry for BDBM50591538. Assay for human recombinant 5-LOX. ChEMBL ID: CHEMBL5205807. View Source
- [2] Alam, W., Khan, H., Jan, M.S., et al. (2024) 'In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives', PLOS ONE, 19(2): e0297398. Data for compound C3. View Source
